N'-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is a chemical compound with the molecular formula C22H21Cl2N3O and a molecular weight of 414.338. This compound is known for its unique structure, which combines a dichlorophenyl group with a tetrahydrocarbazole moiety through a propanohydrazide linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Isopropylphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
- N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
- N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
Uniqueness
N’-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H21Cl2N3O |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C22H21Cl2N3O/c23-16-10-9-15(19(24)13-16)14-25-26-22(28)11-12-27-20-7-3-1-5-17(20)18-6-2-4-8-21(18)27/h1,3,5,7,9-10,13-14H,2,4,6,8,11-12H2,(H,26,28)/b25-14+ |
InChI Key |
DAVQPIVBQMGMER-AFUMVMLFSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.